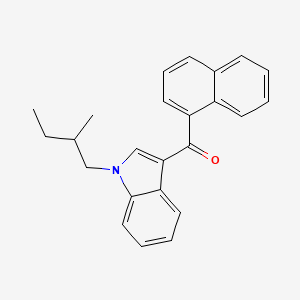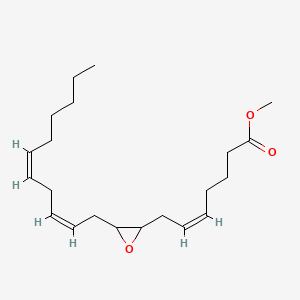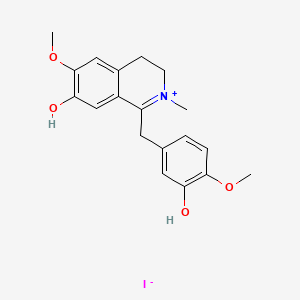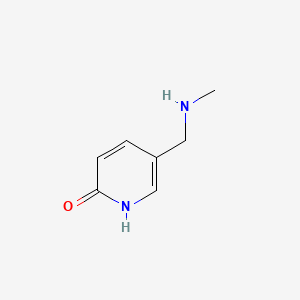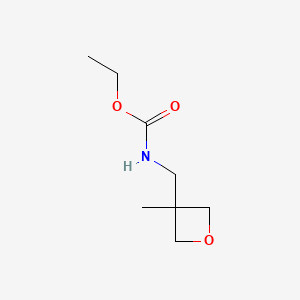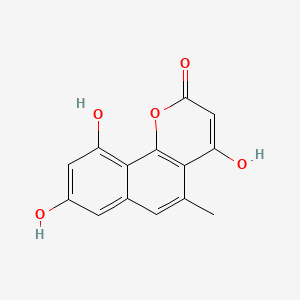
Tenofovirisopropylcarbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir Isopropyl Carbamate is a chemical compound with the molecular formula C13H20N5O6P . It is related to Tenofovir, a nucleotide analog used in the treatment of HIV infections .
Molecular Structure Analysis
The molecular structure of Tenofovir Isopropyl Carbamate includes a purine ring attached to a propan-2-yl group via a carbamate linkage . The molecular weight of the compound is 373.30 g/mol .Physical and Chemical Properties Analysis
Tenofovir Isopropyl Carbamate has a molecular weight of 373.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 373.11512037 g/mol .Wissenschaftliche Forschungsanwendungen
HIV/AIDS-Behandlung
Tenofovirisopropylcarbamát: ist ein wichtiger Zwischenstoff bei der Synthese von Tenofovir-basierten HIV-Medikamenten . Es wird bei der Herstellung von Tenofovirdisoproxilfumarat (TDF) und Tenofoviralafenamidfumarat (TAF) verwendet, die Frontline-Behandlungen für HIV/AIDS sind. Die Verbesserungen bei der Synthese von Tenofovir zielen darauf ab, die Kosten zu senken und den Zugang der Patienten zu verbessern, insbesondere in Entwicklungsländern, in denen die Belastung durch HIV/AIDS am größten ist .
Hepatitis-B-Management
Die Verbindung spielt auch eine entscheidende Rolle bei der Bewältigung des Hepatitis-B-Virus (HBV). Tenofovir-basierte Medikamente haben signifikant zur Kontrolle von HBV und zur Reduzierung der Inzidenz von Zirrhose und hepatozellulärem Karzinom aufgrund von HBV beigetragen. Die Fortschritte in der antiviralen Therapie, einschließlich der Entwicklung von Tenofovir, haben das Management von HBV in den letzten zwei Jahrzehnten revolutioniert .
Postexpositionsprophylaxe
Im Bereich der Postexpositionsprophylaxe werden this compound-Derivate verwendet, um eine HIV-Infektion nach möglicher Exposition zu verhindern. Diese Anwendung ist in Gesundheitseinrichtungen und für Personen mit hohem Expositionsrisiko für HIV von entscheidender Bedeutung und bietet ein Sicherheitsnetz, um zu verhindern, dass das Virus Fuß fasst .
Präexpositionsprophylaxe
In ähnlicher Weise werden Tenofovir-Formulierungen für die Präexpositionsprophylaxe verwendet, um eine HIV-Infektion bei Menschen zu verhindern, die keine HIV-Infektion haben, aber einem erheblichen Risiko ausgesetzt sind, sich anzustecken. Diese präventive Maßnahme ist ein Eckpfeiler der Strategie zur Beendigung der HIV-Epidemie, indem das Übertragungsrisiko verringert wird .
Antiretrovirale Therapiekombinationen
This compound ist Bestandteil verschiedener antiretroviraler Therapiekombinationen. Seine Verträglichkeit und Wirksamkeit machen es zu einem festen Bestandteil vieler Kombinationstherapien für HIV, die dazu beitragen, die Virusreplikation zu kontrollieren und Komplikationen im Zusammenhang mit der Krankheit zu verhindern .
Arzneimittelentwicklung und Pharmazeutische Chemie
Im weiteren Kontext der Arzneimittelentwicklung und pharmazeutischen Chemie ermöglicht die Carbamát-Funktionalität von this compound die Modulation inter- und intramolekularer Wechselwirkungen mit Zielenenzymen oder -rezeptoren. Dieses Merkmal wird beim Design von Medikamenten genutzt, die ein gewisses Maß an konformer Einschränkung erfordern, um therapeutische Wirksamkeit zu erreichen .
Wirkmechanismus
Target of Action
Tenofovir Isopropyl Carbamate is a prodrug of Tenofovir . Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) that primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the replication of HIV and Hepatitis B virus .
Mode of Action
Once Tenofovir is activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . The inhibitory constant of Tenofovir for the viral reverse transcriptase is approximately 0.022 micromolar .
Biochemical Pathways
Tenofovir’s action affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it blocks the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral replication process leads to a decrease in viral load and helps control the progression of the disease .
Pharmacokinetics
The pharmacokinetics of Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir demonstrates good diffusion capacity, especially in the digestive tract, liver, and kidneys . .
Result of Action
The primary result of Tenofovir’s action is the reduction of viral load in HIV-infected individuals . It has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In Hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable .
Action Environment
The action of Tenofovir Isopropyl Carbamate can be influenced by various environmental factors. For instance, thermal degradation can lead to the formation of different degradants, which can potentially impact the stability of the drug . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tenofovir Isopropyl Carbamate, like its parent compound Tenofovir, is expected to interact with various enzymes and proteins within the cell. Tenofovir is known to undergo subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate . This active form inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus .
Cellular Effects
The cellular effects of Tenofovir Isopropyl Carbamate are likely to be similar to those of Tenofovir. Tenofovir has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce serum cholesterol levels, including non-HDL and oxidized-LDL, which are strongly associated with arteriosclerosis .
Molecular Mechanism
The molecular mechanism of action of Tenofovir Isopropyl Carbamate is expected to be similar to that of Tenofovir. Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It is metabolized to tenofovir diphosphate, which acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing DNA chain .
Dosage Effects in Animal Models
Studies on Tenofovir have shown age-dependent effects on skeletal mineralization in zebrafish, an animal model .
Metabolic Pathways
Tenofovir Isopropyl Carbamate is likely to be involved in similar metabolic pathways as Tenofovir. Upon oral administration, Tenofovir is metabolized to tenofovir diphosphate by cellular enzymes .
Transport and Distribution
Tenofovir is known to be rapidly converted to its active form, tenofovir, which is then metabolized intracellularly to its active anabolite, tenofovir diphosphate .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Isopropyl Carbamate involves the conversion of Tenofovir Disoproxil Fumarate to Tenofovir followed by the reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate.", "Starting Materials": [ "Tenofovir Disoproxil Fumarate", "Isopropyl Chloroformate", "Triethylamine" ], "Reaction": [ "Hydrolysis of Tenofovir Disoproxil Fumarate to Tenofovir", "Reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate" ] } | |
CAS-Nummer |
1391053-20-5 |
Molekularformel |
C13H20N5O6P |
Molekulargewicht |
373.306 |
IUPAC-Name |
[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |
InChI-Schlüssel |
HKTHVGLNIJWELG-SECBINFHSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O |
Synonyme |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)
![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)
